

Application of 8-Methylquinoline in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 8-Methylquinoline

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The **8-methylquinoline** scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes on the diverse therapeutic applications of **8-methylquinoline** derivatives and comprehensive protocols for their synthesis and biological evaluation.

Application Notes

The **8-methylquinoline** core can be synthetically modified at various positions to generate derivatives with enhanced potency and target specificity. The methyl group at the 8-position can influence the compound's steric and electronic properties, contributing to its interaction with biological targets. Furthermore, the quinoline nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, a property that is often exploited in the design of enzyme inhibitors.

Anticancer Activity

Derivatives of **8-methylquinoline**, particularly 8-hydroxyquinolines, have emerged as promising anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

One notable derivative, 8-hydroxy-2-quinolonecarbaldehyde, has demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines.^[1] Its mechanism of action is believed to involve the chelation of intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis. Furthermore, some quinoline-based compounds have been shown to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, which regulates cell survival and proliferation.^{[2][3][4]}

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, including cancer and neurodegenerative disorders. **8-Methylquinoline** derivatives have been investigated for their anti-inflammatory properties. For instance, 8-(tosylamino)quinoline has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF- α) in lipopolysaccharide (LPS)-activated macrophages.^[5] The underlying mechanism involves the inhibition of the NF- κ B signaling pathway, a central regulator of the inflammatory response.^{[6][7][8]}

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The **8-methylquinoline** scaffold has served as a template for the design of potent antibacterial and antifungal compounds. 5,7-Dichloro-8-hydroxy-2-methylquinoline has shown significant inhibitory activity against various bacterial species, including *Mycobacterium tuberculosis* and *Staphylococcus aureus*.^{[9][10]} The antimicrobial action of these compounds is often attributed to their ability to chelate essential metal ions required for microbial growth and to disrupt cell membrane integrity.

Quantitative Data Summary

The following tables summarize the biological activities of representative **8-methylquinoline** derivatives.

Compound	Cancer Cell Line	Assay	IC50 (µg/mL)	Reference
8-hydroxy-2-quinolinicarbald ehyde	Hep3B	MTS	6.25 ± 0.034	[1]
8-hydroxy-2-quinolinicarbald ehyde	MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1	MTS	12.5 - 25	[1]
Compound	Activity	Assay	IC50 (µmol/L)	Reference
8-(tosylamino)quinoline	NO Production Suppression	LPS-activated RAW264.7 cells	1 - 5	[5]
8-(tosylamino)quinoline	TNF-α Production Suppression	LPS-activated RAW264.7 cells	1 - 5	[5]
8-(tosylamino)quinoline	PGE2 Production Suppression	LPS-activated RAW264.7 cells	1 - 5	[5]
Compound	Microorganism	Assay	MIC (µM)	Reference
5,7-Dichloro-8-hydroxy-2-methylquinoline	Mycobacterium tuberculosis	Broth Dilution	0.1	
5,7-Dichloro-8-hydroxy-2-methylquinoline	Staphylococcus aureus (MSSA)	Broth Dilution	2.2	
5,7-Dichloro-8-hydroxy-2-methylquinoline	Staphylococcus aureus (MRSA)	Broth Dilution	1.1	

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of 8-hydroxy-2-quinolincarbaldehyde[1]

This protocol describes the oxidation of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolincarbaldehyde.

Materials:

- 8-hydroxy-2-methylquinoline
- Selenium dioxide
- Dioxane
- Water
- Silica gel for column chromatography
- Ethyl acetate
- Hexane

Procedure:

- In a round-bottom flask, combine 8-hydroxy-2-methylquinoline (1.0 equivalent) and selenium dioxide (1.2 equivalents).
- Add a mixture of dioxane and water (e.g., 100 mL dioxane and 2 mL water).
- Reflux the mixture for 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under vacuum.

- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane) as the eluent.
- Collect the fractions containing the desired product and concentrate under vacuum to yield 8-hydroxy-2-quinolinecarbaldehyde as a yellow solid.

Protocol 2: Synthesis of 5,7-dichloro-8-hydroxy-2-methylquinoline[11]

This protocol details the chlorination of 8-hydroxy-2-methylquinoline (quinaldine).

Materials:

- 8-hydroxy-2-methylquinoline
- Chloroform
- Chlorine gas
- Iodine
- Sodium pyrosulphite
- Ammonia solution
- Sodium bisulphite solution

Procedure:

- Dissolve 8-hydroxy-2-methylquinoline in chloroform.
- Add a catalytic amount of iodine (0.5 to 5% by weight of the starting material).
- Pass an excess of chlorine gas through the solution.
- After the chlorination is complete, add water to the reaction mixture.
- Remove the chloroform by distillation.
- Add a solution of sodium pyrosulphite in water to the reaction mixture.

- Adjust the pH of the solution to 2 with ammonia.
- Filter the hot solution to collect the precipitated product.
- Wash the product with a sodium bisulphite solution and then with water.
- Dry the purified 5,7-dichloro-8-hydroxy-2-methylquinoline.

Biological Assay Protocols

Protocol 3: MTS Assay for Anticancer Activity[12][13][14]

This protocol outlines the determination of the cytotoxic effects of **8-methylquinoline** derivatives on cancer cells using the MTS assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **8-methylquinoline** derivative (test compound)
- 96-well flat-bottom sterile microplates
- MTS reagent
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 μ L of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent used for the compound) and blank control wells (medium only).

- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- MTS Addition: After the incubation period, add 20 µL of MTS reagent to each well.
- Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)[15][16][17]

This protocol is for determining the MIC of **8-methylquinoline** derivatives against bacterial strains.

Materials:

- Bacterial strain of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **8-methylquinoline** derivative (test compound)
- Sterile 96-well microtiter plates

Procedure:

- Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

- Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: Nitric Oxide Production Assay in LPS-Activated Macrophages[18][19][20][21]

This protocol measures the anti-inflammatory effect of **8-methylquinoline** derivatives by quantifying nitric oxide production.

Materials:

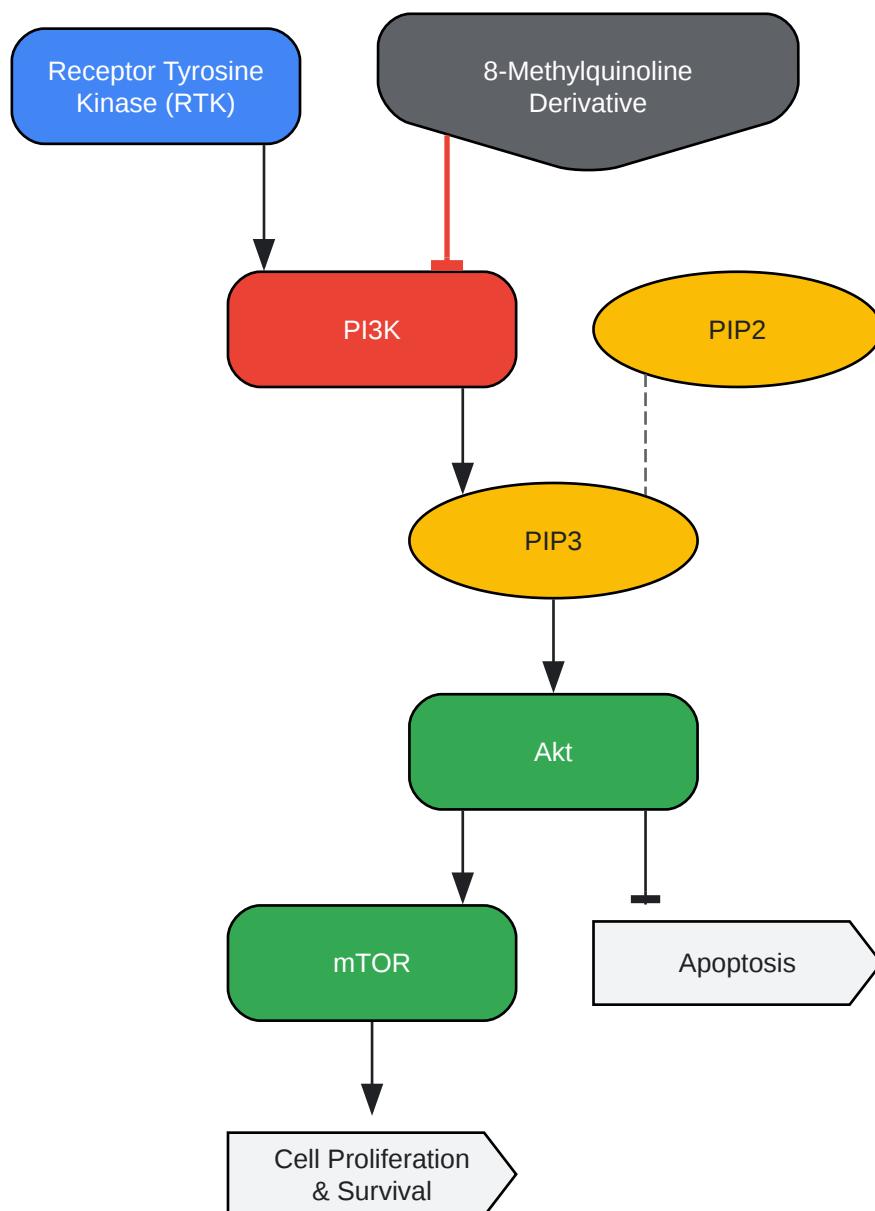
- RAW 264.7 macrophage cell line
- DMEM supplemented with 10% FBS and antibiotics
- Lipopolysaccharide (LPS)
- **8-methylquinoline** derivative (test compound)
- Griess Reagent System
- 96-well tissue culture plates

Procedure:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1×10^5 cells/well and incubate for 24 hours.
- Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
- LPS Stimulation: Stimulate the cells with LPS (e.g., 1 μ g/mL) and incubate for an additional 24 hours.

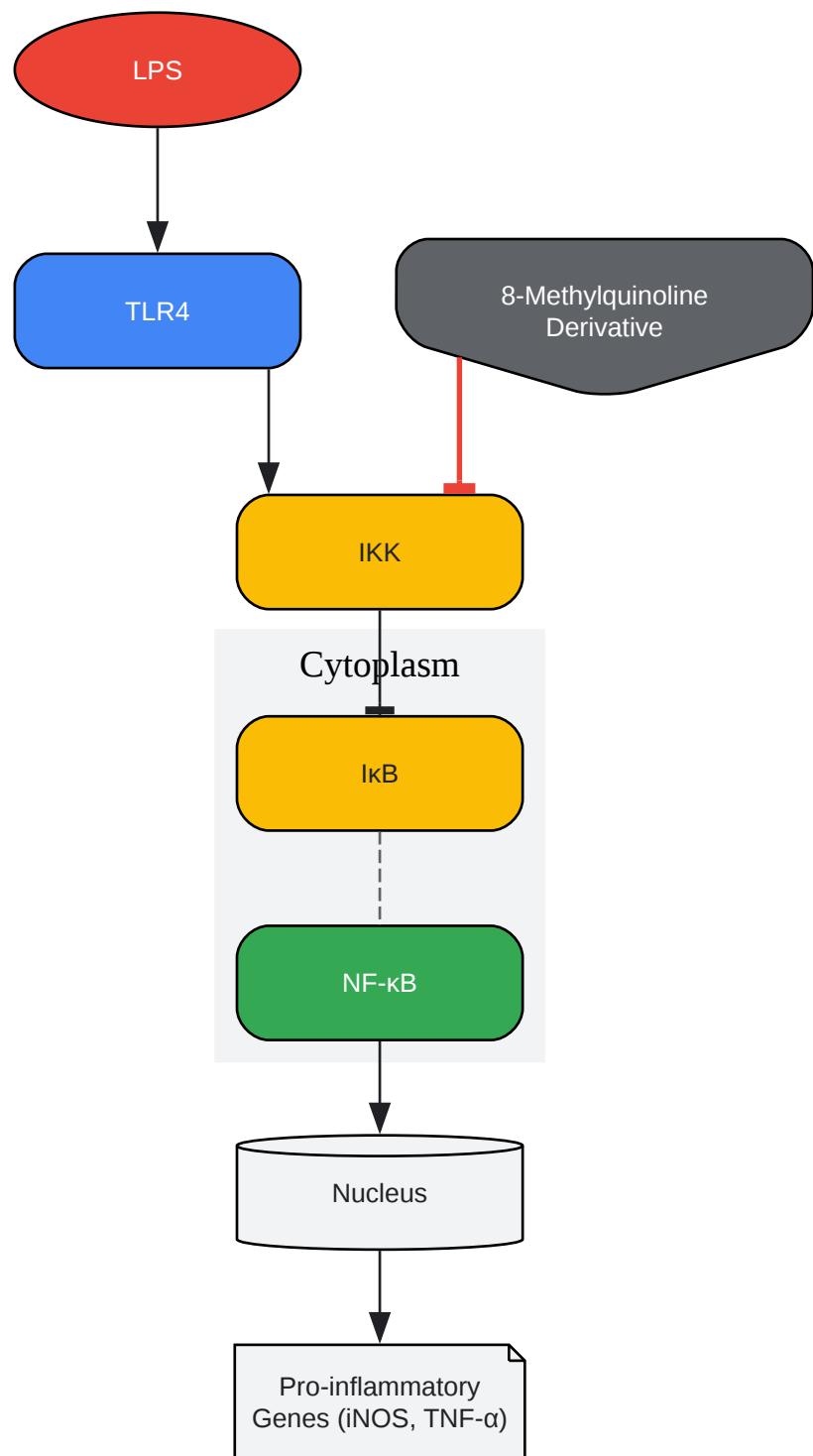
- Nitrite Measurement: Collect the cell culture supernatant. Mix 50 μ L of the supernatant with 50 μ L of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 μ L of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
- Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the inhibitory effect of the compound on NO production.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Inhibition of the PI3K/Akt signaling pathway by **8-methylquinoline** derivatives.

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Caption: Inhibition of the NF-κB signaling pathway by **8-methylquinoline** derivatives.



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Caption: Experimental workflow for the MTS cell viability assay.

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